Deuterio-halothane
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Overview
Description
Deuterio-halothane is a deuterated analog of halothane, a widely used inhalation anesthetic. Halothane, known chemically as 2-bromo-2-chloro-1,1,1-trifluoroethane, is a potent anesthetic agent that has been used in medical practice since the 1950s . This compound incorporates deuterium, a stable isotope of hydrogen, into the halothane molecule, which can alter its pharmacokinetic and pharmacodynamic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deuterio-halothane involves the deuteration of halothane. This can be achieved through hydrogen-deuterium exchange reactions, where the hydrogen atoms in halothane are replaced with deuterium atoms. One common method is the use of deuterated reagents and catalysts under specific reaction conditions . For instance, the deuteration can be carried out using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity while minimizing the cost of deuterated reagents .
Chemical Reactions Analysis
Types of Reactions
Deuterio-halothane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form deuterated trifluoroacetic acid and other by-products.
Reduction: It can be reduced under specific conditions to yield deuterated derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.
Major Products
The major products formed from these reactions include deuterated trifluoroacetic acid, deuterated alcohols, and other deuterated organic compounds .
Scientific Research Applications
Deuterio-halothane has several scientific research applications:
Mechanism of Action
The mechanism of action of deuterio-halothane is similar to that of halothane. It acts on multiple ion channels, including potassium channels, GABA receptors, and nicotinic acetylcholine receptors, to induce general anesthesia . This compound depresses nerve conduction, breathing, and cardiac contractility, leading to muscle relaxation and reduced pain sensitivity . The incorporation of deuterium can enhance the metabolic stability of the compound, potentially leading to prolonged anesthetic effects .
Comparison with Similar Compounds
Deuterio-halothane can be compared with other deuterated anesthetics and halogenated hydrocarbons:
Deuterated Isoflurane: Similar to this compound, deuterated isoflurane is used to study the effects of deuteration on anesthetic properties.
Deuterated Sevoflurane: Another deuterated anesthetic with improved pharmacokinetic properties.
Halothane: The non-deuterated form of this compound, widely used in clinical practice.
Uniqueness
This compound is unique due to its enhanced metabolic stability and reduced toxicity compared to its non-deuterated counterpart . The incorporation of deuterium alters the kinetic isotope effect, leading to slower metabolic degradation and potentially longer-lasting anesthetic effects .
Similar Compounds
- Deuterated Isoflurane
- Deuterated Sevoflurane
- Halothane
Properties
CAS No. |
754-19-8 |
---|---|
Molecular Formula |
C2HBrClF3 |
Molecular Weight |
198.39 g/mol |
IUPAC Name |
1-bromo-1-chloro-1-deuterio-2,2,2-trifluoroethane |
InChI |
InChI=1S/C2HBrClF3/c3-1(4)2(5,6)7/h1H/i1D |
InChI Key |
BCQZXOMGPXTTIC-MICDWDOJSA-N |
Isomeric SMILES |
[2H]C(C(F)(F)F)(Cl)Br |
Canonical SMILES |
C(C(F)(F)F)(Cl)Br |
Origin of Product |
United States |
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